molecular formula C22H26N2O4 B2770772 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide CAS No. 921864-17-7

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide

Cat. No. B2770772
M. Wt: 382.46
InChI Key: GVTISFYBYBCFIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C22H26N2O4 and its molecular weight is 382.46. The purity is usually 95%.
BenchChem offers high-quality N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Antimigraine and Antiserotonergic Effects

The chemical structure related to "N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide" has been investigated for its potential in the preventive treatment of serotonin-migraine. A study by Sulman, Pfeifer, and Superstine (1981) described an oral "antamine" preparation with anti-serotoninergic and anti-histaminic effects, highlighting its utility in migraine prevention without the typical side-effects associated with anti-serotonin drugs Sulman, F., Pfeifer, Y., & Superstine, E. (1981). Preventive treatment of serotonin-migraine with 1,3,4,14b-tetrahydro-2,7-dimethyl-2H-dibenzo(b,f)pyrazino-(1,2--d)-(1,4)-oxazepine hydrogen maleate (Org GC 94). A double-blind study. Arzneimittel-Forschung, 31(1), 109-112.

Central Nervous System (CNS) Applications

Research by Cortés, Valencia Cornejo, and Garcia-Mellado de Cortes (2007) explored the synthesis of derivatives with similar structures, demonstrating potential biological and pharmacological activities as anticonvulsants and treatments for schizophrenia in the CNS. The study emphasizes the importance of such compounds in developing new therapeutic agents for CNS disorders Cortés, E., Valencia Cornejo, A. L., & Garcia-Mellado de Cortes, O. (2007). New derivatives of dibenzo[b,e][1,4]diazepin-1-ones by an efficient synthesis and spectroscopy. Journal of Heterocyclic Chemistry, 44, 183-187.

Antiallergic Properties

The synthesis and evaluation of 11-(aminoalkylidene)-6,11-dihydrodibenz[b,e]oxepin derivatives were conducted by Ohshima et al. (1992), who found these compounds to be orally active antiallergic agents. The study provides insight into the structural requirements for enhanced antiallergic activities, suggesting potential applications in developing new antiallergic drugs Ohshima, E., Otaki, S., Satō, H., Kumazawa, T., Obase, H., Ishii, A., Ishii, H., Ohmori, K., & Hirayama, N. (1992). Synthesis and antiallergic activity of 11-(aminoalkylidene)-6,11-dihydrodibenz[b,e]oxepin derivatives. Journal of Medicinal Chemistry, 35(11), 2074-2084.

Novel Synthetic Methods and Structural Studies

Studies have also focused on developing new synthetic methods and investigating the structural properties of related compounds. Ahn, Jang, Kim, and Lee (2012) described a synthetic method for dimethyl 2,3-dihydrobenzo[b]oxepine-2,4-dicarboxylates, contributing to the broader understanding of such chemical structures and their potential applications Ahn, S., Jang, S., Kim, Y. K., & Lee, K. (2012). Morita-Baylis-Hillman Route to Dimethyl 2,3-Dihydrobenzo[b]oxepine-2,4-dicarboxylates and Methyl 2-(2-Carbomethoxybenzo[b]furan-3-yl)propanoates from Salicylaldehydes. Bulletin of The Korean Chemical Society, 33, 233-242.

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-4-12-24-18-13-16(10-11-19(18)28-15-22(2,3)21(24)26)23-20(25)14-27-17-8-6-5-7-9-17/h5-11,13H,4,12,14-15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTISFYBYBCFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NC(=O)COC3=CC=CC=C3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.